1,5-Dichloro-3-ethoxy-2-propoxybenzene
Description
1,5-Dichloro-3-ethoxy-2-propoxybenzene is a substituted benzene derivative featuring two chlorine atoms at the 1- and 5-positions, an ethoxy group (–OCH₂CH₃) at position 3, and a propoxy group (–OCH₂CH₂CH₃) at position 2. This compound is characterized by its distinct substitution pattern, which combines electron-withdrawing chlorine atoms with electron-donating alkoxy groups.
Properties
IUPAC Name |
1,5-dichloro-3-ethoxy-2-propoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2O2/c1-3-5-15-11-9(13)6-8(12)7-10(11)14-4-2/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJPCORUEHMDRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)Cl)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601272763 | |
| Record name | Benzene, 1,5-dichloro-3-ethoxy-2-propoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601272763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1881288-22-7 | |
| Record name | Benzene, 1,5-dichloro-3-ethoxy-2-propoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1881288-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,5-dichloro-3-ethoxy-2-propoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601272763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-3-ethoxy-2-propoxybenzene typically involves substitution reactions between chlorinated alkanes and alcohols. The specific synthetic route can vary depending on the desired conditions and target product. For instance, one possible method involves the reaction of 1,5-dichloro-2-nitrobenzene with ethyl alcohol and propyl alcohol under suitable conditions to replace the nitro group with ethoxy and propoxy groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the substitution reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-3-ethoxy-2-propoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide or potassium tert-butoxide in an appropriate solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
1,5-Dichloro-3-ethoxy-2-propoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving the interaction of chlorinated aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,5-Dichloro-3-ethoxy-2-propoxybenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorine atoms and alkoxy groups can influence the compound’s reactivity and binding affinity to these targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
The substitution pattern of 1,5-Dichloro-3-ethoxy-2-propoxybenzene distinguishes it from related aromatic compounds. For example:
- 1,3-Dichloro-2-ethoxy-4-propoxybenzene : This isomer swaps the positions of the chlorine atoms (1,3 vs. 1,5), altering electronic distribution. The para-chloro groups in the target compound may enhance symmetry and dipole interactions compared to meta-substituted analogs.
- Methyl 4-(3-chloropropoxy)-5-methoxybenzoate (from ): Features a chloropropoxy group and methoxy substituent on a benzoate ester framework. The ester functionality introduces polarity absent in the target compound, affecting solubility and reactivity .
Alkoxy Chain Length and Steric Effects
- Ethoxy vs. Methoxy: Ethoxy groups (–OCH₂CH₃) are bulkier and more lipophilic than methoxy (–OCH₃), increasing the compound’s hydrophobicity.
- Propoxy vs. Shorter Chains : The propoxy group introduces greater steric hindrance and flexibility compared to ethoxy or methoxy, which may influence crystallinity and melting points.
Halogenation Patterns
- Dichloro vs. This contrasts with mono-chloro analogs, where regioselectivity is less pronounced.
- Chlorine vs. Other Halogens : Bromine or fluorine substitutions would alter electronegativity and bond strength, affecting stability and reactivity.
Comparative Physicochemical Properties (Hypothetical Data)
The table below illustrates estimated properties of this compound and analogs, inferred from structural trends:
| Compound Name | Substituents | Molecular Weight (g/mol) | Estimated Boiling Point (°C) | Solubility in Water |
|---|---|---|---|---|
| This compound | 1,5-Cl; 3-OEt; 2-OPr | 250.1 | 280–300 | Low |
| 1,3-Dichloro-2-ethoxy-4-propoxybenzene | 1,3-Cl; 2-OEt; 4-OPr | 250.1 | 270–285 | Low |
| Methyl 4-(3-chloropropoxy)-5-methoxybenzoate | 4-O(CH₂)₃Cl; 5-OMe; COOCH₃ | 287.7 | 310–320 | Moderate |
Key Observations :
- Longer alkoxy chains (e.g., propoxy) increase molecular weight and hydrophobicity, reducing water solubility.
- Dichloro substitution elevates boiling points due to stronger intermolecular forces (e.g., dipole-dipole interactions) compared to mono-halogenated analogs.
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